2-Bromo-N-(3-fluoro-2-methylphenyl)propanamide
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Overview
Description
2-Bromo-N-(3-fluoro-2-methylphenyl)propanamide is an organic compound with the molecular formula C10H11BrFNO It is a brominated amide derivative, characterized by the presence of a bromine atom, a fluorine atom, and a methyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-(3-fluoro-2-methylphenyl)propanamide typically involves the bromination of a suitable precursor followed by amide formation. One common method involves the bromination of 3-fluoro-2-methylbenzene to form 2-bromo-3-fluoro-2-methylbenzene. This intermediate is then reacted with propanoyl chloride in the presence of a base such as pyridine to yield the desired amide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-(3-fluoro-2-methylphenyl)propanamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
Substitution: Formation of substituted amides or thioamides.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Hydrolysis: Formation of carboxylic acids and amines.
Scientific Research Applications
2-Bromo-N-(3-fluoro-2-methylphenyl)propanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs targeting specific biological pathways.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Bromo-N-(3-fluoro-2-methylphenyl)propanamide involves its interaction with specific molecular targets. The bromine and fluorine atoms enhance its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins or enzymes. This can lead to the inhibition of enzyme activity or the disruption of cellular processes. The exact pathways and targets depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-N-(2-fluoro-3-methylphenyl)propanamide
- 2-Bromo-N-(4-fluoro-3-methylphenyl)propanamide
- 2-Bromo-3,3,3-trifluoropropene
Uniqueness
2-Bromo-N-(3-fluoro-2-methylphenyl)propanamide is unique due to the specific positioning of the bromine, fluorine, and methyl groups on the phenyl ring. This unique arrangement influences its chemical reactivity and biological activity, making it distinct from other similar compounds .
Biological Activity
2-Bromo-N-(3-fluoro-2-methylphenyl)propanamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is C11H12BrFNO. The presence of bromine and fluorine substituents on the aromatic ring is significant as they can affect the compound's lipophilicity and biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors. The bromine and fluorine atoms are thought to enhance binding affinity due to their electronegative nature, which can facilitate stronger interactions through hydrogen bonding or dipole-dipole interactions.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, the introduction of halogen substituents has been associated with enhanced cytotoxicity against various cancer cell lines.
Table 1: Summary of Antitumor Activity
Compound | Cell Line Tested | IC50 (µM) | Reference |
---|---|---|---|
This compound | A431 | 1.98 ± 0.12 | |
Similar Compound A | HT29 | 1.61 ± 1.92 | |
Similar Compound B | Jurkat | <1.0 |
Antimicrobial Activity
The compound has also shown promising results in antimicrobial assays, particularly against Gram-positive bacteria. The structure-activity relationship suggests that the presence of bromine at the para position enhances antibacterial efficacy.
Table 2: Antimicrobial Activity
Compound | Microorganism Tested | Minimum Inhibitory Concentration (MIC, µg/mL) | Reference |
---|---|---|---|
This compound | Staphylococcus aureus | 46.9 | |
Similar Compound C | Escherichia coli | 93.7 |
Case Studies
- Antitumor Efficacy : A study evaluating the effects of various halogenated propanamides on A431 cells demonstrated that compounds with fluorine and bromine substitutions exhibited enhanced cytotoxicity compared to their non-halogenated counterparts. This suggests a potential role for these substitutions in developing new anticancer agents.
- Antimicrobial Screening : In a series of tests against multi-drug resistant bacterial strains, this compound showed significant bacteriostatic activity, indicating its potential as a lead compound for antibiotic development.
Structure-Activity Relationship (SAR)
The SAR analysis highlights the importance of specific functional groups in modulating biological activity:
- Bromine Substitution : Enhances lipophilicity and binding affinity.
- Fluorine Presence : Contributes to improved metabolic stability and bioavailability.
- Amide Functionality : Critical for interaction with biological targets, influencing both potency and selectivity.
Properties
IUPAC Name |
2-bromo-N-(3-fluoro-2-methylphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrFNO/c1-6-8(12)4-3-5-9(6)13-10(14)7(2)11/h3-5,7H,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSWKTWVAADBTFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)NC(=O)C(C)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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